molecular formula C13H19N3O3 B2470175 (Cyclohexanecarbonyl)-L-histidine CAS No. 118528-58-8

(Cyclohexanecarbonyl)-L-histidine

Cat. No. B2470175
CAS RN: 118528-58-8
M. Wt: 265.313
InChI Key: JFJCBWLFDHAFRT-NSHDSACASA-N
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Description

Cyclohexanecarbonyl is a carbonyl group attached to a cyclohexane ring . L-histidine is an essential amino acid that is used in the biosynthesis of proteins . The compound “(Cyclohexanecarbonyl)-L-histidine” would presumably be a compound where these two components are linked, although the exact nature of the linkage is not specified.


Synthesis Analysis

The synthesis of a compound like “(Cyclohexanecarbonyl)-L-histidine” would likely involve the reaction of cyclohexanecarbonyl chloride with L-histidine . The carbonyl chloride is a reactive species that can form a bond with the amino group of L-histidine.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the nature of the bond between the cyclohexanecarbonyl and the L-histidine. The cyclohexane ring could impart some degree of three-dimensionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Cyclohexanecarbonyl)-L-histidine” would be influenced by the properties of both cyclohexanecarbonyl and L-histidine .

Scientific Research Applications

Mutagenicity and Environmental Impact

(Cyclohexanecarbonyl)-L-histidine's relevance in mutagenicity studies was demonstrated in a study where interaction with specific surface components of respirable fly ash particles resulted in increased mutagenicity, indicating the presence of both organic and inorganic mutagens in coal fly ash (Chrisp, Fisher, & Lammert, 1978).

Biological Roles and Therapeutic Potential

The compound has been implicated in the study of carnosine, a dipeptide of which L-histidine is a part. Carnosine exhibits pH-buffering, metal-ion chelation, and antioxidant properties, potentially offering therapeutic benefits in diseases involving ischemic or oxidative stress (Boldyrev, Aldini, & Derave, 2013).

Copper Transport and Disease Treatment

L-histidine plays a role in copper transport and has been used in the treatment of Menkes disease and infantile hypertrophic cardioencephalomyopathy, highlighting its medical significance (Deschamps, Kulkarni, Gautam-Basak, & Sarkar, 2005).

Biochromatography and Synthetic Receptors

The compound has applications in biochromatography, where surface-imprinted beads using L-histidine have been utilized for selective separation of proteins, demonstrating its utility in bioanalytical methods (Ozcan, Say, Denizli, & Ersöz, 2006).

Antioxidant Properties

L-histidine's antioxidant characteristics have been explored for pharmaceutical applications due to its ability to scavenge reactive oxygen and nitrogen species and its potential therapeutic implications in various diseases (Wade & Tucker, 1998).

Mechanism of Action

The mechanism of action of “(Cyclohexanecarbonyl)-L-histidine” would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “(Cyclohexanecarbonyl)-L-histidine” would depend on the properties of the compound. Cyclohexanecarbonyl chloride, for example, is classified as a flammable liquid and can cause skin and eye irritation .

Future Directions

The future directions for research on “(Cyclohexanecarbonyl)-L-histidine” would depend on the findings of initial studies on the compound. If the compound shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

(2S)-2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJCBWLFDHAFRT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexanecarbonyl)-L-histidine

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